molecular formula C20H16Cl2O4 B3969459 4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

Cat. No.: B3969459
M. Wt: 391.2 g/mol
InChI Key: IAXOGZVWQONXQL-UHFFFAOYSA-N
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Description

4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives

Preparation Methods

The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration to achieve high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and angiogenesis. The compound’s antimicrobial properties could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate can be compared with other coumarin derivatives such as:

Properties

IUPAC Name

(4-butyl-2-oxochromen-7-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2O4/c1-2-3-4-12-9-19(23)26-18-11-14(6-8-15(12)18)25-20(24)16-7-5-13(21)10-17(16)22/h5-11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXOGZVWQONXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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